molecular formula C7H8N2O B1372650 2-Ethyl-4-pyrimidinecarbaldehyde CAS No. 1092299-36-9

2-Ethyl-4-pyrimidinecarbaldehyde

Cat. No.: B1372650
CAS No.: 1092299-36-9
M. Wt: 136.15 g/mol
InChI Key: AEHRKLWPICLPHR-UHFFFAOYSA-N
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Description

2-Ethyl-4-pyrimidinecarbaldehyde, also known as EPCA, is a chemical compound that has gained much significance in the field of chemistry due to its unique properties and potential applications in various fields such as catalysis, organic synthesis, and material science. It has a molecular weight of 136.15 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H8N2O . The InChI key for this compound is AEHRKLWPICLPHR-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 136.15 . The storage temperature is recommended to be at -20°C .

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of new compounds using pyrimidinecarbaldehyde derivatives. For instance, Bakulina et al. (2014) demonstrated the synthesis of condensed azines like pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives through reactions involving 4,6-dichloropyrimidine-5-carbaldehyde and other compounds (Bakulina et al., 2014).

Anti-bacterial Applications

Deshmukh et al. (2009) developed an efficient approach to synthesize 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, demonstrating their significant anti-bacterial activity against various bacteria (Deshmukh et al., 2009).

Antibacterial and Antioxidant Activities

In 2016, Bhoi et al. conducted a study emphasizing the microwave-assisted synthesis of novel benzothiazole and pyrimidine derivatives, highlighting their antibacterial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis (Bhoi et al., 2016).

Synthesis of Pyrimidine Derivatives

Trivedi et al. (2008) explored the synthesis of new pyrimidine derivatives via a novel chalcone series and evaluated their antimycobacterial activities against Mycobacterium tuberculosis (Trivedi et al., 2008).

Synthesis of Pyrido and Pyrimido Derivatives

A study by Perandones & Soto (1998) focused on the synthesis of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives from aminopyrimidinecarbaldehydes, showing the potential for various applications in chemical synthesis (Perandones & Soto, 1998).

Microwave Assisted Synthesis for Biological Activity

Youssef & Amin (2012) utilized Biginelli reaction for the production of thiazolopyrimidine derivatives, which displayed moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012).

Synthesis of Dihydropyrimidines for Diabetes Treatment

Yar et al. (2014) established a method for synthesizing dihydropyrimidines, which showed inhibitory activity against α-glucosidase, indicating potential for treating type 2 diabetes (Yar et al., 2014).

Antimicrobial Agent Synthesis

Abu-Melha (2014) synthesized novel pyrimido[4,5-d]pyrimidine derivatives, testing and evaluating them as antimicrobial agents (Abu-Melha, 2014).

Safety and Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification, indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2-ethylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-7-8-4-3-6(5-10)9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHRKLWPICLPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652876
Record name 2-Ethylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092299-36-9
Record name 2-Ethylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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